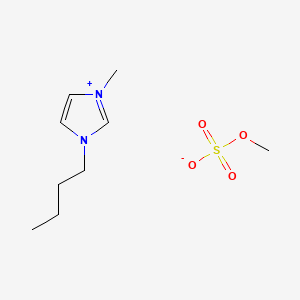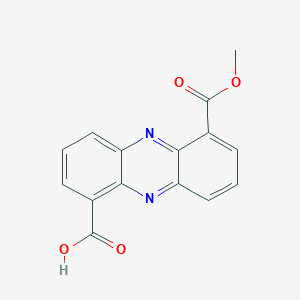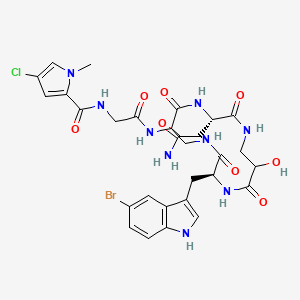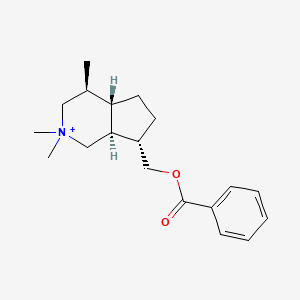
1-Butil-3-metilimidazolio metanosulfato
Descripción general
Descripción
1-Butyl-3-methylimidazolium methyl sulfate is an ionic liquid with the chemical formula C₉H₁₈N₂O₄S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
1-Butyl-3-methylimidazolium methyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.
Biology: The compound is employed in the extraction and purification of biomolecules due to its excellent solubility properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Mecanismo De Acción
Target of Action
1-Butyl-3-methylimidazolium methyl sulfate, also known as BMIMMeSO4, is an ionic liquid . Its primary targets are biopolymers and lignocellulosic biomass . It has a unique ability to dissolve and fractionate these substances, which makes it a promising tool for the development of green biorefining technologies .
Mode of Action
BMIMMeSO4 interacts with its targets through a process of dissolution and fractionation . The compound’s cation and anion, devoid of molecular solvation shells, ensure an exceptionally high dissolving power . This interaction leads to the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism .
Biochemical Pathways
The biochemical pathways affected by BMIMMeSO4 primarily involve the dissolution and fractionation of biopolymers and lignocellulosic biomass . The downstream effects of these processes include the formation of various degradation products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides .
Pharmacokinetics
It’s worth noting that the compound’s thermal stability and chemical stability are high, which could potentially impact its bioavailability .
Result of Action
The action of BMIMMeSO4 results in the dissolution and fractionation of biopolymers and lignocellulosic biomass . This process allows for the development of green biorefining technologies . Additionally, the compound’s action can lead to the formation of various degradation products .
Action Environment
The action of BMIMMeSO4 is influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of the ionic liquid . The accumulation of thermal degradation products in turn affects the compound’s physico-chemical properties and thermal stability .
Análisis Bioquímico
Biochemical Properties
1-Butyl-3-methylimidazolium methyl sulfate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging in conventional solvents. For instance, it has been shown to enhance the stability and activity of enzymes such as β-galactosidase, which is used in the synthesis of galactooligosaccharides . The nature of these interactions often involves the ionic liquid stabilizing the enzyme’s active site, thereby increasing its catalytic efficiency.
Cellular Effects
The effects of 1-Butyl-3-methylimidazolium methyl sulfate on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 1-Butyl-3-methylimidazolium methyl sulfate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, it has been observed to inhibit the activity of certain proteases by binding to their active sites . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of 1-Butyl-3-methylimidazolium methyl sulfate over time in laboratory settings are critical for its application in biochemical research. This compound is known for its high stability, but it can degrade under certain conditions, such as prolonged exposure to high temperatures . The degradation products can have different biochemical activities, which may influence long-term cellular functions. In vitro and in vivo studies have shown that the effects of this compound can change over time, with potential long-term impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 1-Butyl-3-methylimidazolium methyl sulfate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
1-Butyl-3-methylimidazolium methyl sulfate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it has been shown to inhibit the activity of certain dehydrogenases, which play a crucial role in cellular respiration and energy production.
Transport and Distribution
The transport and distribution of 1-Butyl-3-methylimidazolium methyl sulfate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its biochemical activity, with potential accumulation in certain organelles leading to localized effects.
Subcellular Localization
The subcellular localization of 1-Butyl-3-methylimidazolium methyl sulfate is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its presence in certain organelles, such as mitochondria or the endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
1-Butyl-3-methylimidazolium methyl sulfate is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with methyl sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
1-Butyl-3-methylimidazolium chloride+Methyl sulfate→1-Butyl-3-methylimidazolium methyl sulfate+Sodium chloride
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-Butyl-3-methylimidazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Butyl-3-methylimidazolium methyl sulfate is compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
The uniqueness of 1-Butyl-3-methylimidazolium methyl sulfate lies in its specific anion, which imparts distinct solubility and stability properties. Compared to its analogs, it offers a balance of thermal stability and solubility, making it suitable for a broader range of applications .
Propiedades
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNKNZDROKJHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477461 | |
| Record name | BMIMMeSO4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401788-98-5 | |
| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401788985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BMIMMeSO4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium methylsulfate?
A1: The molecular formula of 1-Butyl-3-methylimidazolium methylsulfate is C10H20N2O4S, and its molecular weight is 252.34 g/mol.
Q2: What spectroscopic techniques are used to characterize [BMIM][MeSO4]?
A2: [BMIM][MeSO4] can be characterized using various spectroscopic techniques, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and their interactions. [, , ]
- Raman Spectroscopy: Offers insights into molecular vibrations and interactions, particularly useful in studying hydrogen bonding and structural changes. [, ]
- Sum Frequency Generation Vibrational Spectroscopy (SFG-VS): A surface-sensitive technique used to determine the orientation of ions at the interface of ionic liquids. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []
Q3: Is 1-Butyl-3-methylimidazolium methylsulfate thermally stable?
A3: [BMIM][MeSO4] exhibits good thermal stability compared to many conventional solvents. Thermogravimetric analysis (TGA) revealed that it starts to decompose at temperatures above 200°C. [, ]
Q4: How does the alkyl chain length in 1-alkyl-3-methylimidazolium methylsulfate affect its properties?
A4: Increasing the alkyl chain length generally leads to:
- Decreased density. [, ]
- Increased viscosity. [, , , ]
- Decreased solubility in water. []
- Lower critical solution temperatures (UCST) in solvents except for n-alkanes. []
Q5: Can 1-Butyl-3-methylimidazolium methylsulfate be used as a catalyst?
A5: While not a catalyst itself, [BMIM][MeSO4] shows potential as a solvent and reaction medium for various catalytic reactions due to its unique properties:
- High ionic conductivity: Facilitates ionic reactions. [, ]
- Good solvating power: Dissolves a wide range of organic and inorganic compounds. []
Q6: How does [BMIM][MeSO4] impact enzymatic reactions?
A6: [BMIM][MeSO4] can significantly affect enzyme kinetics. Studies on horseradish peroxidase demonstrated changes in Km (Michaelis constant) and kcat (catalytic rate constant) values, indicating altered substrate binding affinity and catalytic efficiency in the presence of the ionic liquid. []
Q7: What are the main applications of 1-Butyl-3-methylimidazolium methylsulfate?
A7: [BMIM][MeSO4] finds applications in various fields due to its unique properties:
- Solvent for extraction: It exhibits high selectivity and efficiency in separating aromatic compounds (like benzene, toluene, ethylbenzene) from aliphatic hydrocarbons. This is valuable in petrochemical processing and environmental remediation. [, , , , ]
- Electrolyte in batteries: Its high ionic conductivity makes it a potential candidate as an electrolyte in lithium-ion batteries. []
- Biomass pretreatment: [BMIM][MeSO4] can dissolve and fractionate lignocellulosic biomass, facilitating the extraction of valuable components like cellulose for biofuel production. [, , , ]
- Material synthesis: It serves as a medium for synthesizing nanomaterials, influencing their size, shape, and properties. [, ]
- Stabilizing agent: [BMIM][MeSO4] can stabilize the structure of enzymes, potentially enhancing their stability and activity in various applications. []
Q8: How does the solubility of gases like carbon dioxide (CO2) in [BMIM][MeSO4] compare to other ionic liquids?
A8: Interestingly, CO2 shows higher solubility in [BMIM][MeSO4] than in some other imidazolium-based ionic liquids. The solubility of CO2 is influenced by factors like alkyl chain length, anion type, and temperature. [, , ]
Q9: What is the significance of the salting-out effect in aqueous solutions of [BMIM][MeSO4]?
A9: Adding certain inorganic salts like potassium phosphate (K3PO4) to aqueous [BMIM][MeSO4] solutions can induce phase separation, a phenomenon known as salting-out. This effect is influenced by factors like the nature of the salt, concentration, and temperature. Salting-out is valuable for extracting and separating target compounds from aqueous solutions containing ionic liquids. [, ]
Q10: What is the environmental impact of 1-Butyl-3-methylimidazolium methylsulfate?
A10: While considered a "greener" alternative to some conventional solvents, the environmental impact of [BMIM][MeSO4] requires careful evaluation. Research into its biodegradability, toxicity, and potential accumulation in the environment is crucial to ensure its safe and sustainable use. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one](/img/structure/B1251798.png)

![[9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] propanoate](/img/structure/B1251802.png)



![(1R,2S,10R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1251808.png)

